

Bis-5,5-Nortrachelogenin vs. Nortrachelogenin: A Comparative Analysis

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Compound of Interest

Compound Name: *Bis-5,5-Nortrachelogenin*

Cat. No.: *B15596475*

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In the realm of natural product research, lignans have emerged as a significant class of compounds with diverse and potent pharmacological activities. Among these, Nortrachelogenin has been the subject of extensive investigation, revealing its potential in anti-inflammatory, anti-cancer, and neurological applications. A related but far less studied compound, **Bis-5,5-Nortrachelogenin**, presents an intriguing case for comparative analysis. This guide provides a detailed comparison of the current scientific knowledge on these two molecules, highlighting their known biological activities, mechanisms of action, and the experimental data supporting these findings.

Chemical Structure and Properties

Nortrachelogenin is a dibenzylbutyrolactone lignan with a well-established chemical structure. In contrast, while **Bis-5,5-Nortrachelogenin** has been isolated and a molecular formula has been determined, its precise structural details are not widely published, though the name suggests a dimeric structure formed from two Nortrachelogenin units.

Feature	Nortrachelogenin	Bis-5,5-Nortrachelogenin
CAS Number	34444-37-6[1]	870480-56-1[2][3]
Molecular Formula	C ₂₀ H ₂₂ O ₇ [1][4]	C ₄₀ H ₄₂ O ₁₄ [2]
Molecular Weight	374.4 g/mol [1][4]	746.8 g/mol [2]
Natural Source	Wikstroemia indica, Trachelospermum asiaticum, Pinus sylvestris[5]	Wikstroemia indica[6]

Comparative Biological Activities

The biological activities of Nortrachelogenin have been explored in multiple contexts, revealing a range of therapeutic potentials. Data on **Bis-5,5-Nortrachelogenin**, however, is currently limited to its anti-inflammatory action.

Anti-Inflammatory Activity

Both compounds have demonstrated anti-inflammatory properties, specifically the inhibition of nitric oxide (NO) production, a key mediator in inflammation.

Compound	Assay System	IC ₅₀ Value	Reference
Bis-5,5-Nortrachelogenin	Nitric oxide (NO) production in LPS and IFN-γ activated RAW 264.7 murine macrophages	48.6 μM	[6]
Nortrachelogenin	Inhibition of NO production in LPS-stimulated murine J774 macrophages	Data on specific IC ₅₀ for NO inhibition is not readily available in the provided results, but its inhibitory effect is documented.	

Anti-Cancer Activity

Nortrachelogenin has been identified as a promising agent in oncology research, particularly for its ability to sensitize cancer cells to apoptosis.

Activity	Cancer Type	Mechanism	Key Findings	Reference
TRAIL Sensitization	Prostate Cancer	Inhibition of the Akt signaling pathway	Nortrachelogenin was the most efficient of 27 lignans in sensitizing prostate cancer cells to TRAIL-induced apoptosis.	

Central Nervous System (CNS) Activity

Early studies on the (+)-enantiomer of Nortrachelogenin revealed its effects on the central nervous system.

Activity	Animal Model	Effect	Reference
CNS Depression	Rabbits	Dose-dependent depression of spontaneous motor activity.	[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of these compounds.

Nitric Oxide Inhibition Assay

This assay is fundamental for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated immune cells.

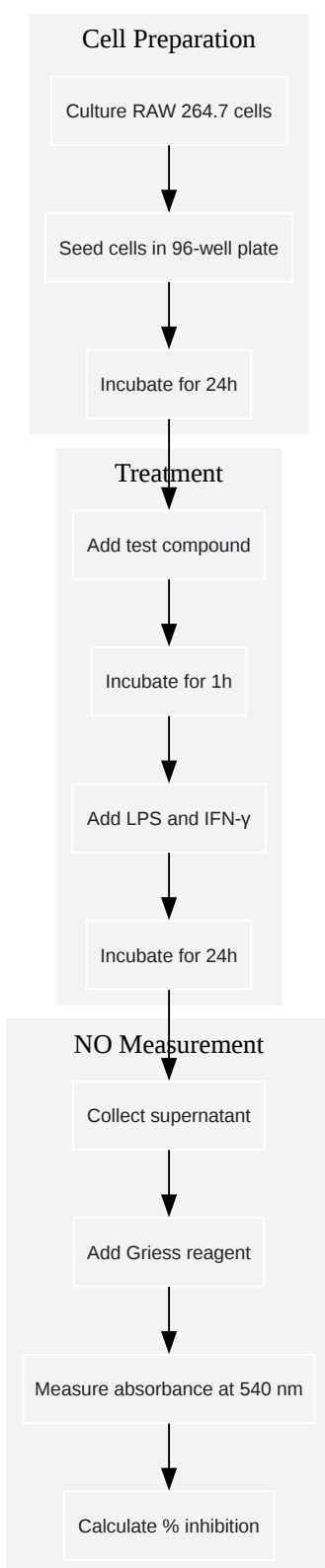
Cell Culture and Treatment:

- Murine macrophage-like cell line, RAW 264.7, are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Cells are seeded in 96-well plates at a density of 1×10^5 cells/mL and incubated for 24 hours.
- The cells are then treated with various concentrations of the test compound (e.g., **Bis-5,5-Nortrachelogenin**) for 1 hour.
- Following the pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (1 μ g/mL) and, if applicable, recombinant mouse interferon- γ (IFN- γ) to induce NO production.
- The plates are incubated for a further 24 hours.

Measurement of Nitric Oxide:

- After incubation, the cell culture supernatant is collected.
- The concentration of nitrite, a stable product of NO, is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
- An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature.
- The absorbance is measured at approximately 540 nm using a microplate reader.
- The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to that of the untreated, stimulated cells.

Workflow for Nitric Oxide Inhibition Assay



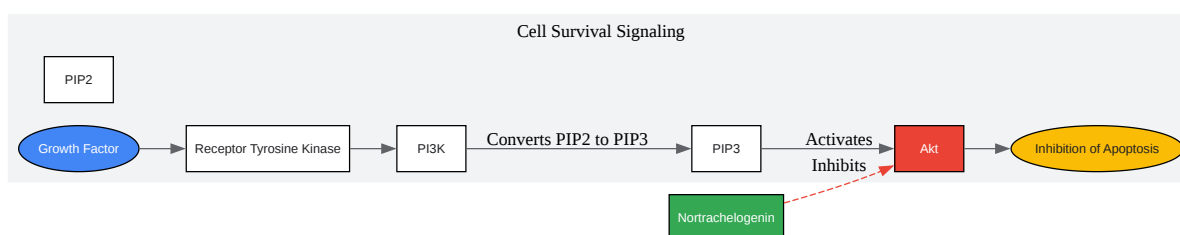
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Caption: Workflow for determining nitric oxide inhibition in RAW 264.7 macrophages.

Signaling Pathways

Nortrachelogenin's Inhibition of the Akt Signaling Pathway

A key mechanism underlying the anti-cancer activity of Nortrachelogenin is its inhibition of the pro-survival Akt signaling pathway. This inhibition enhances the apoptotic effects of TRAIL in prostate cancer cells.



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Caption: Nortrachelogenin inhibits the pro-survival Akt signaling pathway.

Conclusion and Future Directions

The comparative analysis of **Bis-5,5-Nortrachelogenin** and Nortrachelogenin reveals a significant disparity in the available scientific literature. Nortrachelogenin is a well-characterized lignan with demonstrated anti-inflammatory, anti-cancer, and CNS activities, supported by mechanistic studies. In contrast, **Bis-5,5-Nortrachelogenin** is a relatively novel compound with only preliminary data on its anti-inflammatory potential.

The dimeric nature of **Bis-5,5-Nortrachelogenin**, as suggested by its molecular formula, raises important questions about its structure-activity relationship compared to its monomeric counterpart. Future research should prioritize the full structural elucidation of **Bis-5,5-Nortrachelogenin**. Subsequently, a systematic evaluation of its biological activities, including a

direct comparison with Nortrachelogenin in standardized assays, is warranted. Such studies will be crucial in determining whether the dimerization of Nortrachelogenin enhances or alters its pharmacological profile, potentially leading to the discovery of new therapeutic agents.

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